molecular formula C12H14N2O3 B1250447 Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester CAS No. 180910-53-6

Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester

Cat. No.: B1250447
CAS No.: 180910-53-6
M. Wt: 234.25 g/mol
InChI Key: HOKKPWFYPCZZNA-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester is a chemical compound with the molecular formula C12H14N2O3 It is an indole derivative, which means it contains an indole ring structure, a common motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester, often involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, which undergo cyclization under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of indole derivatives can involve multi-step processes that are optimized for yield and purity. These processes often use readily available starting materials and catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can improve the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester is unique due to its specific functional groups and potential applications. Its combination of an indole ring with a carbamate group gives it distinct chemical and biological properties that differentiate it from other indole derivatives.

Properties

IUPAC Name

methyl N-[2-(1-hydroxyindol-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-12(15)13-7-6-9-8-14(16)11-5-3-2-4-10(9)11/h2-5,8,16H,6-7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKPWFYPCZZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC1=CN(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453505
Record name Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180910-53-6
Record name Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30453505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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